2-Chloro-3-ethynyl-1,4-difluorobenzene

Catalog No.
S14025237
CAS No.
M.F
C8H3ClF2
M. Wt
172.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-ethynyl-1,4-difluorobenzene

Product Name

2-Chloro-3-ethynyl-1,4-difluorobenzene

IUPAC Name

2-chloro-3-ethynyl-1,4-difluorobenzene

Molecular Formula

C8H3ClF2

Molecular Weight

172.56 g/mol

InChI

InChI=1S/C8H3ClF2/c1-2-5-6(10)3-4-7(11)8(5)9/h1,3-4H

InChI Key

OGUIVJNJOOFDCE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1Cl)F)F

2-Chloro-3-ethynyl-1,4-difluorobenzene is an aromatic compound characterized by the presence of two fluorine atoms, a chlorine atom, and an ethynyl group attached to a benzene ring. Its molecular formula is C8H4ClF2C_8H_4ClF_2, and it has a molecular weight of 174.57 g/mol. The compound exhibits a unique structure that contributes to its chemical properties and potential applications in various fields, particularly in pharmaceuticals and material science.

The reactivity of 2-Chloro-3-ethynyl-1,4-difluorobenzene can be attributed to the presence of the ethynyl group, which can undergo nucleophilic addition reactions. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols.
  • Electrophilic Aromatic Substitution: The difluorobenzene moiety can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Sonogashira Coupling: The ethynyl group can engage in coupling reactions with aryl halides or other alkynes in the presence of palladium catalysts.

Synthesis of 2-Chloro-3-ethynyl-1,4-difluorobenzene can be achieved through several methods:

  • Halogenation and Ethynylation:
    • Starting from 3-ethynyl-1,4-difluorobenzene, chlorination can be performed using reagents such as phosphorus pentachloride or thionyl chloride.
  • Sonogashira Reaction:
    • A Sonogashira coupling can be employed where an aryl halide is reacted with an ethynyl compound in the presence of palladium catalysts.
  • Direct Fluorination:
    • Direct fluorination methods using fluorinating agents like Selectfluor can introduce fluorine atoms at specific positions on the benzene ring.

2-Chloro-3-ethynyl-1,4-difluorobenzene has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Material Science: Utilized in the development of advanced materials due to its unique electronic properties.
  • Agricultural Chemicals: Potential use in designing agrochemicals with improved efficacy.

Interaction studies involving 2-Chloro-3-ethynyl-1,4-difluorobenzene are essential for understanding its behavior in biological systems and its potential interactions with various biomolecules. Preliminary studies on similar compounds indicate that fluorinated aromatic compounds may interact favorably with protein targets due to their hydrophobicity and ability to form strong hydrogen bonds.

Several compounds share structural similarities with 2-Chloro-3-ethynyl-1,4-difluorobenzene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-Chloro-2-fluoro-3-methylbenzeneC8H8ClFC_8H_8ClFContains a methyl group instead of an ethynyl group.
4-Chloro-1-fluoro-2-bromobenzeneC7H4BrClFC_7H_4BrClFContains bromine instead of fluorine; different reactivity profile.
2-Chloro-4-fluoroanilineC6H5ClFC_6H_5ClFAniline derivative; more polar due to amino group.
3-EthynylphenolC8H8OC_8H_8OContains a hydroxyl group; different solubility characteristics.

The uniqueness of 2-Chloro-3-ethynyl-1,4-difluorobenzene lies in its combination of halogen substituents and the ethynyl group, which enhances its reactivity and potential applications compared to similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

171.9891341 g/mol

Monoisotopic Mass

171.9891341 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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